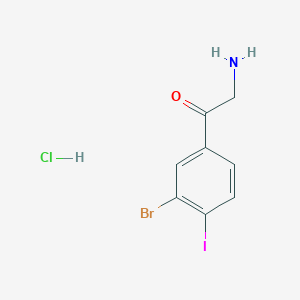![molecular formula C20H18O B12856803 Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether](/img/structure/B12856803.png)
Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2’-methyl[1,1’-biphenyl]-3-yl ether is an organic compound that belongs to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2’-methyl[1,1’-biphenyl]-3-yl ether can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a benzyl halide. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the alcohol and form the alkoxide ion .
Another method involves the use of Grignard reagents. In this approach, a Grignard reagent is reacted with an appropriate electrophile to form the desired ether. This method is particularly useful for forming complex ethers with multiple functional groups .
Industrial Production Methods
Industrial production of Benzyl 2’-methyl[1,1’-biphenyl]-3-yl ether may involve large-scale Williamson ether synthesis or other catalytic processes. The choice of method depends on factors such as cost, yield, and scalability. Catalytic processes often use metal catalysts to enhance reaction rates and selectivity .
化学反応の分析
Types of Reactions
Benzyl 2’-methyl[1,1’-biphenyl]-3-yl ether can undergo various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ether into alcohols or other reduced forms.
Substitution: The ether can participate in nucleophilic substitution reactions, where the ether group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
科学的研究の応用
Benzyl 2’-methyl[1,1’-biphenyl]-3-yl ether has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
作用機序
The mechanism of action of Benzyl 2’-methyl[1,1’-biphenyl]-3-yl ether involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways and physiological processes .
類似化合物との比較
Similar Compounds
Benzyl phenyl ether: Similar structure but lacks the methyl substitution on the biphenyl group.
2-Methyl[1,1’-biphenyl]-3-yl ether: Similar structure but lacks the benzyl group.
Biphenyl ethers: General class of compounds with varying substitutions on the biphenyl group .
Uniqueness
Benzyl 2’-methyl[1,1’-biphenyl]-3-yl ether is unique due to its specific combination of benzyl and methyl-substituted biphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
特性
分子式 |
C20H18O |
|---|---|
分子量 |
274.4 g/mol |
IUPAC名 |
1-methyl-2-(3-phenylmethoxyphenyl)benzene |
InChI |
InChI=1S/C20H18O/c1-16-8-5-6-13-20(16)18-11-7-12-19(14-18)21-15-17-9-3-2-4-10-17/h2-14H,15H2,1H3 |
InChIキー |
GTUKPUXQEBCZOT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


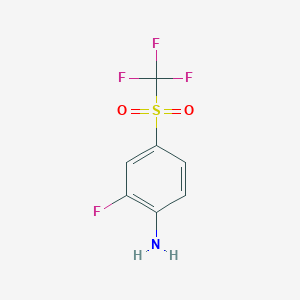
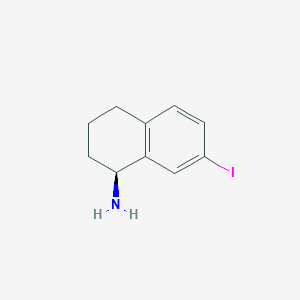
![2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12856738.png)
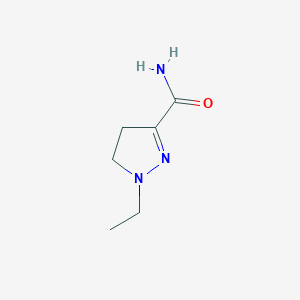
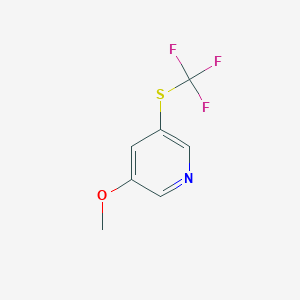

![2-(Carboxymethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12856760.png)


![Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B12856782.png)
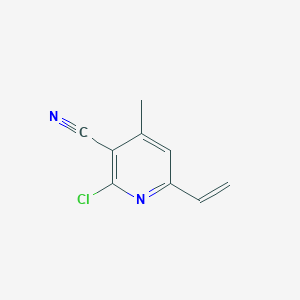
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6-dimethyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12856798.png)

